2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimidoquinoline-dione family, characterized by a fused pyrimidine-quinoline core with two ketone groups (4,6-dione). Key structural features include:
- 5-(Pyridin-4-yl): A pyridine ring that may enhance binding affinity to biological targets via hydrogen bonding or π-π interactions.
- 8,8-Dimethyl: Steric hindrance from the geminal dimethyl group at position 8 likely influences conformational rigidity.
Properties
IUPAC Name |
8,8-dimethyl-2-propan-2-ylsulfanyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-11(2)28-20-24-18-17(19(27)25-20)15(12-5-7-22-8-6-12)16-13(23-18)9-21(3,4)10-14(16)26/h5-8,11,15H,9-10H2,1-4H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVYQRNKBQWKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-component reactions. One common method is the one-pot multi-component condensation reaction of dimedone, 6-amino-1,3-dimethyluracil, and aldehydes . This reaction is often catalyzed by basic catalysts such as DABCO under solvent-free conditions at elevated temperatures (e.g., 90°C) . The process is efficient, reducing reaction time and increasing product yield while adhering to green chemistry principles.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s biological activity.
Substitution: The isopropylthio group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as CDK2, which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cyclin-dependent kinase activity and the induction of apoptotic signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
Core Structure Variations: The target compound and the analog in share the pyrimido[4,5-b]quinoline-4,6-dione core, which distinguishes them from the thiazolo-pyrimidine-dione in and simpler pyrimidine-diones in .
Substituent Effects: Thioether Groups: The target’s isopropylthio group (C₃H₇S-) at position 2 is less bulky than the 4-nitrobenzylthio group (NO₂-C₆H₄-CH₂S-) in , which could influence solubility and metabolic stability.
Synthetic Efficiency :
- While synthesis details for the target are unavailable, the high yield (85%) and short reaction time (3 hours) for the thiazolo-pyrimidine-dione in suggest that similar conditions (e.g., reflux in polar aprotic solvents) might be applicable to the target compound.
Spectroscopic Trends :
- The IR C=O peaks in (1708, 1680 cm⁻¹) align with typical carbonyl stretching frequencies for diones, suggesting that the target compound would exhibit similar absorption bands.
Research Findings and Implications
Structural-Activity Relationships (SAR): The pyridinyl substituent in the target compound could enhance interactions with kinase ATP-binding pockets compared to phenyl or thiophene groups in analogs .
Gaps in Data: No biological activity or toxicity data are available for the target compound or its analogs in the provided evidence. Further studies on cytotoxicity (e.g., using TRI data frameworks as in ) are recommended.
Synthetic Recommendations :
- Optimize reaction conditions based on , leveraging microwave-assisted synthesis to reduce time and improve yields.
Biological Activity
2-(Isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound belonging to the class of pyrimidoquinolines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C23H28N4O2S
- Molecular Weight : 424.6 g/mol
- CAS Number : 631855-03-3
Antimalarial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimalarial properties. For instance, a study evaluated various synthesized quinoline derivatives against Plasmodium falciparum, revealing moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 μg/mL. Certain compounds demonstrated superior activity compared to established antimalarial agents like chloroquine .
Antifungal Activity
In another study focused on antifungal properties, the synthesized pyrimidoquinoline derivatives were tested against several fungal strains, including Candida albicans and Candida tropicalis. The results showed that some compounds exhibited notable antifungal activity with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL . This suggests that 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione could be a promising candidate for further antifungal drug development.
Anticancer Potential
The anticancer potential of pyrimidine and quinoline derivatives has also been explored. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation significantly. For example, specific compounds showed IC50 values lower than 1.00 µM against various cancer cell lines . The mechanism of action is thought to involve the inhibition of key cellular pathways that regulate cell growth and survival.
The biological activity of 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological processes including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Binding : It may bind to cellular receptors influencing signaling pathways related to cell proliferation and apoptosis.
The exact molecular targets require further investigation but are crucial for understanding the compound's full therapeutic potential.
Case Studies and Research Findings
Q & A
(Basic) What are the optimized synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-component reactions and cyclocondensation. A typical route includes:
Core Formation : Cyclocondensation of barbituric acid derivatives with aromatic aldehydes (e.g., pyridin-4-yl aldehyde) under acidic conditions to form the tetrahydropyrimidoquinoline core .
Substituent Introduction : Thioether groups (e.g., isopropylthio) are introduced via nucleophilic substitution or thiol-alkylation reactions using isopropylthiol and a halogenated intermediate .
Catalysis : Cerium(IV) ammonium nitrate (CAN) or Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) can enhance reaction efficiency and yield .
Optimization : Ultrasound-assisted or microwave irradiation methods reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
(Basic) Which spectroscopic techniques are critical for confirming structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 1.92–2.25 ppm for CH₂ groups in the tetrahydropyrimidine ring; aromatic protons at δ 6.5–7.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1705 cm⁻¹; thioether C-S at ~600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 452.2) .
- Elemental Analysis : Validates purity (>95% by CHN analysis) .
(Advanced) How do substituents like isopropylthio and pyridinyl influence bioactivity?
Methodological Answer:
- Isopropylthio Group : Enhances lipophilicity, improving membrane permeability. In SAR studies, bulkier thioethers (e.g., isopropyl vs. methyl) show 2–3× higher anticancer activity in MCF-7 cell lines .
- Pyridin-4-yl Group : Acts as a hydrogen-bond acceptor, targeting kinase domains (e.g., EGFR inhibition with IC₅₀ = 1.2 µM) .
- Synergistic Effects : Pyridinyl’s electron-withdrawing nature stabilizes the thioether’s reactivity, reducing off-target interactions .
(Advanced) How to resolve discrepancies in reported reaction yields with varying catalysts?
Methodological Answer:
- Case Study : CAN-catalyzed reactions yield 65–70% , while Fe(DS)₃ under ultrasound achieves 85% .
- Root Cause Analysis :
- Solvent Polarity : Polar aprotic solvents (DMF) improve CAN-mediated reactions by stabilizing intermediates.
- Catalyst Accessibility : Fe(DS)₃’s surfactant properties increase substrate-catalyst contact in heterogeneous phases .
- Mitigation : Use design of experiments (DoE) to optimize solvent-catalyst pairs and reaction time .
(Advanced) What in vitro assays evaluate anticancer potential?
Methodological Answer:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ = 8.5 µM in HeLa cells) .
- Kinase Inhibition : EGFR/PI3K inhibition assays via fluorescence polarization .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
- Selectivity Index : Compare IC₅₀ in cancerous vs. non-cancerous cells (e.g., HEK293) .
(Advanced) How to perform SAR studies on thioether and alkyl substituents?
Methodological Answer:
Thioether Variants : Synthesize analogs with methylthio, benzylthio, or cyclohexylthio groups. Test solubility (LogP) and bioactivity .
Alkyl Substituents : Replace dimethyl groups at C8 with ethyl or propyl. Use X-ray crystallography to correlate steric effects with target binding .
Data Analysis : Apply multivariate regression to link substituent parameters (Hammett σ, π-values) to bioactivity .
(Advanced) What strategies mitigate poor solubility in biological testing?
Methodological Answer:
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Prodrug Design : Introduce phosphate or acetyl groups at the pyridinyl nitrogen for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm vesicles) to improve bioavailability .
(Basic) What are key stability considerations during storage?
Methodological Answer:
- Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent oxidation of the thioether group .
- Degradation Pathways : Hydrolysis of the pyrimidine ring in aqueous buffers (pH > 8) .
- Monitoring : Regular HPLC analysis (C18 column, 254 nm) to detect degradation products .
(Advanced) How to analyze binding interactions computationally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond with pyridinyl) and Thr830 (hydrophobic contact with isopropylthio) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA to estimate ΔGbinding (e.g., -9.8 kcal/mol) .
(Advanced) How to address selectivity vs. toxicity in lead optimization?
Methodological Answer:
- Off-Target Screening : Profile against 50+ kinases (e.g., DiscoverX panel) to identify non-target interactions .
- Metabolic Stability : Liver microsome assays (human/rat) to predict clearance rates .
- Toxicophores : Eliminate structural alerts (e.g., nitro groups) via bioisosteric replacement (e.g., cyano) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
